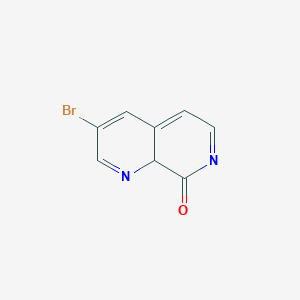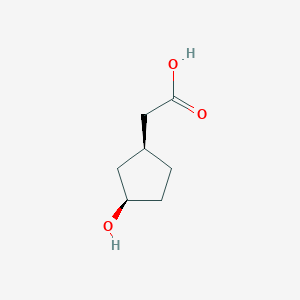
2-((1S,3R)-3-hydroxycyclopentyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired stereochemistry. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.
Hydroxylation: The cyclopentane derivative is then hydroxylated to introduce the hydroxyl group at the desired position. This step can be performed using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through esterification followed by hydrolysis or direct carboxylation using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride, while amination can be performed using ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of cyclopentanol or cyclopentanal.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
科学研究应用
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed biological effects.
相似化合物的比较
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
Cyclopentanecarboxylic Acid:
Cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The uniqueness of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid lies in its combination of a hydroxyl group and an acetic acid moiety on a cyclopentane ring, providing a versatile platform for various chemical transformations and applications.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2-[(1S,3R)-3-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI 键 |
IKGUMJUGKJCELW-NTSWFWBYSA-N |
手性 SMILES |
C1C[C@H](C[C@H]1CC(=O)O)O |
规范 SMILES |
C1CC(CC1CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


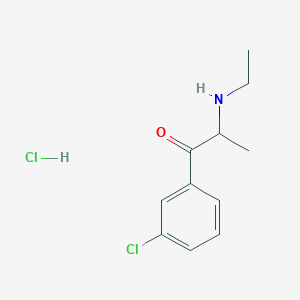
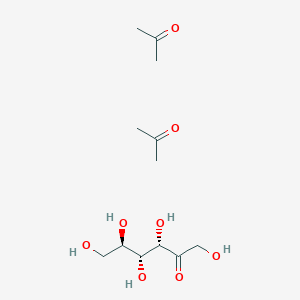
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)

![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
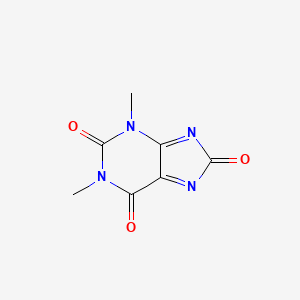
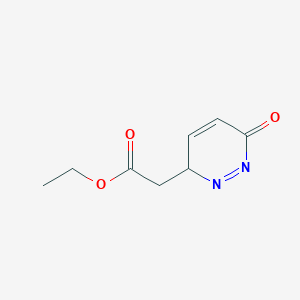
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
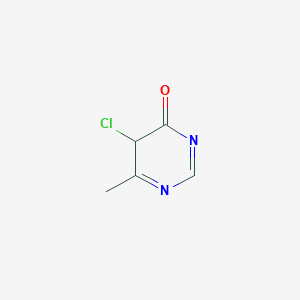
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)
